Increased Molecular Weight & Lipophilicity
The presence of the 2-chloro substituent in 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine significantly increases molecular weight and calculated lipophilicity compared to its non-chlorinated analog, 6-fluoro-1,3-benzothiazol-4-amine. This impacts passive membrane permeability and metabolic stability predictions [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 202.64 g/mol [1] |
| Comparator Or Baseline | 6-fluoro-1,3-benzothiazol-4-amine: 168.19 g/mol [2] |
| Quantified Difference | Delta MW = +34.45 g/mol (approx. 20.5% increase) |
| Conditions | Computed and experimental values from authoritative databases and vendor technical datasheets. |
Why This Matters
A higher molecular weight and increased lipophilicity (LogP ~2.8 for the target [1] vs. ~1.8 for the non-chlorinated analog [2]) directly affect compound's ADME profile and should be considered during hit-to-lead optimization.
- [1] Chemsrc. (2018). 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine. CAS 1190312-68-5. View Source
- [2] Chemsrc. (n.d.). 6-Fluoro-1,3-benzothiazol-4-amine. CAS 1190322-83-8. View Source
